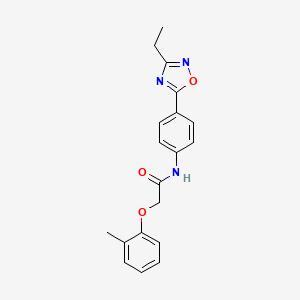
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a novel compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the oxadiazole family, which has been extensively studied for their therapeutic properties.
作用機序
The mechanism of action of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cyclooxygenase enzymes, modulation of cytokine production, and regulation of cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole can exert a variety of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and to decrease fever in animal models of pyrexia. Additionally, it has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of using 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it a useful tool for studying biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another potential direction is the investigation of the compound's effects on other disease models, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for therapeutic intervention.
合成法
The synthesis of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has been reported in the literature. The most common method involves the reaction of 3-nitro-4-(pyrrolidin-1-yl)aniline with pyridine-4-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then cyclized to form the oxadiazole ring. The yield of this reaction is typically moderate to high, and the purity of the product can be improved by recrystallization.
科学的研究の応用
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-22(24)15-11-13(3-4-14(15)21-9-1-2-10-21)17-19-16(20-25-17)12-5-7-18-8-6-12/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDGZXXSPKOSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)


![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)







